molecular formula C12H9NO4 B2802467 3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid CAS No. 832740-85-9

3-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Cat. No.: B2802467
CAS No.: 832740-85-9
M. Wt: 231.207
InChI Key: YVNAXNPXBKTCHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known by its CAS number 832740-85-9, is a research-use-only product . It has a molecular weight of 231.20 and a molecular formula of C12H9NO4 .

Scientific Research Applications

Synthesis and Characterization

Organotin(IV) complexes of related compounds have been synthesized and characterized, with applications in determining their biological toxicity. Studies like those conducted by Shahid et al. (2005) focus on the synthesis of complexes with various organotin moieties and their spectral characterization, further exploring their antibacterial and antifungal properties through toxicity testing (Shahid et al., 2005).

Organic Chemistry and Reactions

The reactivity of similar compounds has been explored through various organic reactions. For example, Mashevskaya et al. (2011) discussed the recyclization of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones by benzohydrazides, leading to new compounds whose structures were confirmed by X-ray analysis (Mashevskaya et al., 2011).

Biological Applications

Research by Kolyamshin et al. (2007) on the reactions of alkyl 4-aminobenzoates with maleic anhydride, leading to derivatives that are further converted into dialkylamino compounds, touches on potential biological applications of these chemical transformations (Kolyamshin et al., 2007).

Chemical Synthesis Techniques

Barker et al. (2003) reported a new procedure for the synthesis of a closely related compound, highlighting a method that yields cleaner material with higher overall efficiency compared to previously reported techniques (Barker et al., 2003).

Potential for Drug Discovery

The synthesis of compounds with a similar chemical structure has been explored for their potential inhibitory activity on biological targets such as caspase-3, an enzyme implicated in apoptosis. Research by Kravchenko et al. (2005) highlights the synthesis of novel compounds and their evaluation as inhibitors, suggesting potential applications in drug discovery (Kravchenko et al., 2005).

Future Directions

The future directions for this compound would depend on the specific research or industrial context in which it is being used. Given its status as a research-use-only product , it could potentially be used in a variety of chemical and biochemical research applications.

Properties

IUPAC Name

3-(3-methyl-2,5-dioxopyrrol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-7-5-10(14)13(11(7)15)9-4-2-3-8(6-9)12(16)17/h2-6H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNAXNPXBKTCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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